D-Xylonic acid calcium salt

Description

BenchChem offers high-quality D-Xylonic acid calcium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Xylonic acid calcium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

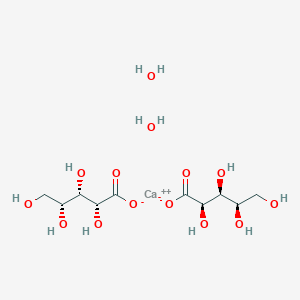

IUPAC Name |

calcium;(2R,3S,4R)-2,3,4,5-tetrahydroxypentanoate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H10O6.Ca.2H2O/c2*6-1-2(7)3(8)4(9)5(10)11;;;/h2*2-4,6-9H,1H2,(H,10,11);;2*1H2/q;;+2;;/p-2/t2*2-,3+,4-;;;/m11.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJVSLGNILTVKHT-OZFZDKMDSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)[O-])O)O)O)O.O.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.C([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.O.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22CaO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of Calcium D-Xylonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Xylonic acid, and its corresponding salt, calcium D-xylonate, are gaining significant attention as versatile platform chemicals with wide-ranging applications in the pharmaceutical, food, and polymer industries. Derived from the oxidation of D-xylose, a major component of hemicellulose, calcium D-xylonate serves as a valuable building block for the synthesis of various bioactive molecules and polymers. Its properties as a chelating agent, stabilizer, and precursor for biodegradable polymers make it a compound of high interest for research and development. This technical guide provides a comprehensive overview of the synthesis and characterization of calcium D-xylonate, offering detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in their endeavors.

Physicochemical Properties

Calcium D-xylonate is the calcium salt of D-xylonic acid. Its properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₀H₁₈CaO₁₂ |

| Molecular Weight | 370.32 g/mol [1][2] |

| Appearance | White to light yellow solid[3] |

| Melting Point | >155°C[4] |

| Solubility | Sparingly soluble in water. The solubility of calcium salts of weak acids is generally pH-dependent.[5] |

| Storage Conditions | Long-term storage is recommended at -20°C.[3][4] |

Synthesis of Calcium D-Xylonate

The synthesis of calcium D-xylonate primarily involves the oxidation of D-xylose to D-xylonic acid, followed by neutralization with a calcium salt, typically calcium carbonate or calcium hydroxide. The oxidation can be achieved through microbial fermentation, enzymatic conversion, or chemical methods.

Microbial Synthesis (Bioconversion)

Microbial fermentation is a widely employed method for the production of D-xylonic acid due to its high specificity and environmentally friendly nature. Various microorganisms have been identified and engineered for this purpose.

This protocol is based on the fermentation process using Gluconobacter oxydans, a bacterium known for its high efficiency in oxidizing sugars.

-

Inoculum Preparation:

-

Prepare a seed medium containing (per liter): 50 g glucose, 5 g tryptone, 20 g yeast extract, 0.5 g MgSO₄·7H₂O, 1.5 g KH₂PO₄, and 1.5 g (NH₄)₂SO₄.[6]

-

Inoculate a single colony of Gluconobacter oxydans into 100 mL of the seed medium in a 500 mL Erlenmeyer flask.

-

Incubate at 30°C with shaking at 200 rpm for 24-36 hours until a dense culture is obtained.

-

-

Fermentation:

-

Prepare the fermentation medium containing (per liter): 50 g D-xylose, 5 g yeast extract, and 20 g CaCO₃ (as a neutralizing agent).

-

Autoclave the medium and allow it to cool to 30°C.

-

Inoculate the fermentation medium with the seed culture (5-15% v/v).[6]

-

Maintain the fermentation at 30°C with an agitation speed of 190-220 rpm and an aeration rate of 1 vvm (volume of air per volume of medium per minute).[6]

-

Monitor the pH of the fermentation and add sterile CaCO₃ as needed to maintain the pH between 5.5 and 6.5.[7]

-

The fermentation is typically complete within 48-72 hours, as indicated by the cessation of D-xylose consumption.

-

-

Purification of Calcium D-Xylonate:

-

Separate the cells and residual CaCO₃ from the fermentation broth by centrifugation (e.g., 8000 rpm for 15 minutes).

-

The supernatant, containing dissolved calcium D-xylonate, can be concentrated by evaporation under reduced pressure.

-

The concentrated solution can be dried to obtain crude powdered calcium D-xylonate.

-

For higher purity, the concentrated solution can be subjected to crystallization by adding a water-miscible anti-solvent like ethanol or by slow evaporation.

-

| Microorganism | Substrate Concentration (g/L) | Product Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |

| Gluconobacter oxydans ATCC 621 | 45 | ~45 | ~1.0 | ~2.0 | [7] |

| Pseudomonas putida EM42 | 10 | ~9.7 | 0.97 | ~0.4 | [8] |

| Engineered Escherichia coli | 30 | 27.3 | 0.91 | 1.8 | [9] |

| Engineered Saccharomyces cerevisiae | 49 | 43 | 0.88 | 0.44 | [10] |

| Pichia kudriavzevii N-X/S1 | 50 | 54.8 | 1.1 | 1.37 | [11] |

Enzymatic Synthesis

Enzymatic synthesis offers a cell-free approach, which can simplify downstream processing. The key enzyme is xylose dehydrogenase, which oxidizes D-xylose to D-xylonolactone, followed by spontaneous or enzyme-catalyzed hydrolysis to D-xylonic acid.

This protocol describes a multienzyme system for the synthesis of D-xylonate with in-situ cofactor regeneration.[12][13][14]

-

Reaction Setup:

-

Prepare a reaction mixture in a temperature-controlled vessel containing:

-

D-xylose (e.g., 10 g, 220 mM)[15]

-

Acetaldehyde (for cofactor regeneration, e.g., 1.5 equivalents to D-xylose)[12]

-

Xylose dehydrogenase (XylB) from Caulobacter crescentus (e.g., cell-free extract containing overexpressed enzyme, ~6500 U)[12][15]

-

Alcohol dehydrogenase (ADH) from Clostridium kluyveri (for cofactor regeneration, e.g., ~3600 U)[12][15]

-

-

-

Reaction Execution:

-

Initiate the reaction by adding NAD⁺.

-

Maintain the reaction temperature at 25°C.

-

Continuously monitor and adjust the pH to 8.0 by adding a concentrated NaOH solution. The reaction produces acid, so the pH will drop if not controlled.[12]

-

The reaction progress can be monitored by measuring the consumption of D-xylose via HPLC.

-

The reaction is typically complete when D-xylose is fully consumed, which can take several hours depending on the enzyme and substrate concentrations.[12]

-

-

Product Isolation:

-

After the reaction is complete, remove the enzymes by ultrafiltration.

-

Evaporate the volatile buffer (NH₄HCO₃), acetaldehyde, and ethanol (formed during cofactor regeneration) under reduced pressure.

-

The remaining solution contains D-xylonate (as the sodium salt from pH adjustment).

-

To obtain calcium D-xylonate, the sodium D-xylonate solution can be passed through a cation exchange resin in the Ca²⁺ form, or a stoichiometric amount of a soluble calcium salt (e.g., CaCl₂) can be added, followed by precipitation of calcium D-xylonate if its solubility is exceeded, or by crystallization.

-

References

- 1. Reddit - The heart of the internet [reddit.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Fatty Acids and Their Metal Salts: A Review of Their Infrared Spectra in Light of Their Presence in Cultural Heritage | MDPI [mdpi.com]

- 8. Calcium Salts Reduce Acrylamide Formation and Improve Qualities of Cookies [pubs.sciepub.com]

- 9. researchgate.net [researchgate.net]

- 10. sibran.ru [sibran.ru]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Simple and Practical Multigram Synthesis of d-Xylonate Using a Recombinant Xylose Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

D-Xylonic Acid Calcium Salt (CAS 72656-08-7): A Technical Overview for Researchers

Abstract

D-Xylonic acid calcium salt (CAS 72656-08-7) is the calcium salt of D-Xylonic acid, a sugar acid derived from the oxidation of D-xylose. While D-Xylonic acid is recognized as a valuable bio-based platform chemical with significant potential in various industries, its application and detailed biological activity in the realm of drug development and life sciences research remain largely unexplored. This technical guide provides a comprehensive summary of the currently available scientific and technical information on D-Xylonic acid calcium salt, with a focus on its chemical and physical properties, microbial production, and established applications. A significant portion of this document is dedicated to highlighting the existing gaps in the literature concerning its pharmacological and toxicological profiles, making it a valuable resource for identifying future research directions.

Introduction

D-Xylonic acid, a five-carbon sugar acid, has been identified by the U.S. Department of Energy as one of the top 30 high-value bio-based chemicals.[1] It is primarily produced through the microbial oxidation of D-xylose, a major component of hemicellulose found in biomass.[2] This sustainable production route from agricultural and forestry residues positions D-Xylonic acid as an important intermediate in the bio-refinery landscape.[2] The calcium salt of D-Xylonic acid is a stable, solid form of the acid.

While there is a growing body of research on the efficient microbial production of D-Xylonic acid and its industrial applications, such as in the construction and chemical industries, there is a notable scarcity of data regarding its biological effects, mechanism of action in mammalian systems, and potential therapeutic applications.[2] This guide aims to collate the existing data and clearly delineate the areas where further research is critically needed to assess its potential in drug development.

Chemical and Physical Properties

D-Xylonic acid calcium salt is commercially available, typically as a hydrate. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 72656-08-7 | [3][4] |

| Alternate Names | Calcium D-Xylonate, Calcium xylonate | [4][5] |

| Molecular Formula | C₁₀H₁₈CaO₁₂ (anhydrous) | [4][5] |

| Molecular Weight | 370.33 g/mol (anhydrous) | [4] |

| Appearance | White solid/powder | |

| Solubility | Water-soluble | [1] |

| Stability | Stable solid |

Microbial Production of D-Xylonic Acid

The primary route for D-Xylonic acid production is through the microbial fermentation of D-xylose. Several microorganisms, both native and genetically engineered, have been investigated for their ability to efficiently convert D-xylose to D-Xylonic acid.

Key Microorganisms

-

Gluconobacter oxydans : This bacterium is a natural producer of D-Xylonic acid and is known for its high conversion yields from D-xylose.[6]

-

Escherichia coli : Genetically engineered strains of E. coli have been developed to produce high titers of D-Xylonic acid. This often involves blocking the native D-xylose catabolism pathway and introducing a D-xylose dehydrogenase.[7][8]

-

Pseudomonas putida : Certain species of Pseudomonas are also known to accumulate high concentrations of D-xylonate.[6]

-

Yeast (e.g., Saccharomyces cerevisiae, Kluyveromyces lactis) : Recombinant yeast strains have been engineered to produce D-Xylonic acid, offering potential advantages in industrial fermentation processes.[6]

Metabolic Pathway: The Xylose Oxidative Pathway (XOP)

The microbial conversion of D-xylose to D-Xylonic acid primarily occurs through the Xylose Oxidative Pathway (XOP). The initial steps of this pathway are crucial for the accumulation of D-Xylonic acid.

A key challenge in the microbial production of D-Xylonic acid is its accumulation in the fermentation broth, which can lead to acidification of the medium and inhibit cell growth and productivity.[9][10]

Industrial Applications

The current applications of D-Xylonic acid and its salts are primarily in the industrial sector.

-

Concrete Admixture : D-Xylonic acid and its salts act as effective water reducers and retardants in concrete, improving its workability and strength.[1]

-

Chelating Agent : It can be used as a chelating agent.[6]

-

Platform Chemical : D-Xylonic acid serves as a precursor for the synthesis of other valuable chemicals, such as 1,2,4-butanetriol, which has applications in the production of polymers and pharmaceuticals.[5][11]

Biological Activities and Toxicological Profile: A Research Gap

A thorough review of the scientific literature reveals a significant lack of information regarding the biological activities and toxicological profile of D-Xylonic acid calcium salt, particularly in the context of drug development.

Pharmacological Activity

There is currently no direct experimental data available on the following pharmacological activities for D-Xylonic acid or its calcium salt:

-

Antioxidant Activity : No studies have been found that evaluate its potential to scavenge free radicals or modulate oxidative stress in biological systems.[2]

-

Anti-glycation Activity : There is no available data on its ability to inhibit the formation of advanced glycation end-products (AGEs).[2]

-

Enzyme Inhibition/Activation : No specific enzymatic targets have been identified.

-

Cell Signaling : Its effect on intracellular signaling pathways in mammalian cells has not been investigated.

-

In Vitro and In Vivo Efficacy : No studies demonstrating efficacy in disease models have been published.

One source mentions that a combination product for vitamin C supplementation, Ester-C, contains calcium ascorbate, dehydroascorbate, calcium threonate, xylonate, and lyxonate.[12] However, the specific contribution of xylonate to the product's effects is not detailed.

Toxicological Profile

There is a notable absence of publicly available data on the toxicity of D-Xylonic acid calcium salt. Key missing information includes:

-

Cytotoxicity : No studies on its effects on cell viability in various cell lines.

-

Acute and Chronic Toxicity : No data from animal studies are available.

-

Genotoxicity : Its potential to cause genetic mutations has not been evaluated.

-

Carcinogenicity : No long-term studies have been conducted.

While D-Xylonic acid is generally considered non-toxic, this is largely based on its natural occurrence and use in industrial applications, rather than on rigorous toxicological studies.[1][2]

Experimental Protocols

Due to the lack of research into the biological activities of D-Xylonic acid calcium salt, there are no established experimental protocols for its use in biological assays. However, analytical methods for its detection and quantification in fermentation media have been described, which could be adapted for biological matrices.

Analytical Methods for Quantification

-

High-Performance Liquid Chromatography (HPLC) : HPLC is a common method for the analysis of D-Xylonic acid. Different column types and detection methods have been employed.[13][14]

-

Ion-Exclusion Chromatography : This can be used, but separation from D-xylose can be challenging.[15]

-

Reversed-Phase Chromatography (e.g., C18 column) : This is another option for separation.[14]

-

Detectors : Refractive index (RI), UV-Vis, and evaporative light scattering (ELS) detectors have been used.[14][15]

-

-

Spectrophotometric Assay : A method based on periodate oxidation of D-Xylonic acid to formaldehyde, which is then quantified using the Nash reagent, has been reported for high-throughput screening.[16]

Below is a generalized workflow for the analysis of D-Xylonic acid in a liquid sample.

Future Directions and Conclusion

D-Xylonic acid calcium salt is a readily available and stable compound with a sustainable production process. However, its potential in drug development and the life sciences is largely uncharted territory. The lack of data on its biological activities and safety profile presents both a challenge and an opportunity for researchers.

Future research should focus on:

-

Systematic toxicological evaluation : Comprehensive in vitro and in vivo studies are necessary to establish a safety profile.

-

Screening for biological activities : High-throughput screening assays could be employed to identify potential pharmacological effects.

-

Investigating its role as a calcium salt : Studies could explore if it influences calcium signaling or homeostasis in cells. Given that sustained increases in intracellular calcium can be linked to cell injury, this would be a critical area of investigation.[17][18]

-

Exploring its chelating properties : While mentioned as a chelating agent, its affinity for various metal ions and its potential therapeutic use in this context, for example in metal overload disorders, needs to be quantified and evaluated.[19][20]

References

- 1. Frontiers | Optimization of Specific Productivity for Xylonic Acid Production by Gluconobacter oxydans Using Response Surface Methodology [frontiersin.org]

- 2. benchchem.com [benchchem.com]

- 3. D-Xylonic acid calcium salt hydrate | 72656-08-7 | MX07382 [biosynth.com]

- 4. scbt.com [scbt.com]

- 5. Xylonic acid - Wikipedia [en.wikipedia.org]

- 6. Microbial D-xylonate production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High yield production of D-xylonic acid from D-xylose using engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. research.manchester.ac.uk [research.manchester.ac.uk]

- 9. Understanding D-xylonic acid accumulation: a cornerstone for better metabolic engineering approaches - ProQuest [proquest.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Vitamin C - Health Professional Fact Sheet [ods.od.nih.gov]

- 13. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 14. Xylonic Acid Analysis Service - Creative Biolabs [creative-biolabs.com]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. Calcium ions and oxidative cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. Chelating Agents for Calcium [thinkdochemicals.com]

- 20. What Are Chelating Agents? - CD Bioparticles Blog [cd-bioparticles.net]

An In-depth Technical Guide to the Molecular Structure of D-Xylonic Acid Calcium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Xylonic acid, a sugar acid derived from the pentose sugar D-xylose, is a versatile platform chemical with applications in the food, pharmaceutical, and construction industries. Its calcium salt, D-Xylonic acid calcium salt, is of particular interest due to its potential as a bio-based and biodegradable alternative to conventional chelating agents and as a calcium supplement. This technical guide provides a comprehensive overview of the molecular structure of D-Xylonic acid calcium salt, drawing upon available chemical data and analytical methodologies. While experimental data on the crystalline structure of the pure calcium salt is limited in publicly accessible literature, this guide synthesizes related information to provide a robust understanding for research and development purposes.

Molecular Structure and Properties

D-Xylonic acid calcium salt is an ionic compound formed between the D-xylonate anion and a calcium cation (Ca²⁺). Each calcium ion is balanced by two D-xylonate anions. The structure of the D-xylonate anion retains the stereochemistry of D-xylose at the C2, C3, and C4 positions.

Chemical and Physical Properties

A summary of the key chemical and physical properties of D-Xylonic acid calcium salt is presented in Table 1. The compound is typically available as a hydrate.

| Property | Value (Anhydrous) | Value (Dihydrate) | Citations |

| Chemical Formula | C₁₀H₁₈CaO₁₂ | C₁₀H₂₂CaO₁₄ | [1][2] |

| Molecular Weight | 370.33 g/mol | 406.36 g/mol | [1][3] |

| IUPAC Name | calcium bis((2R,3S,4R)-2,3,4,5-tetrahydroxypentanoate) | calcium (2R,3S,4R)-2,3,4,5-tetrahydroxypentanoate dihydrate | |

| SMILES | C(--INVALID-LINK--[O-])O)O">C@HO)O.[Ca+2] | C(O)--INVALID-LINK----INVALID-LINK----INVALID-LINK--C(=O)[O-].C(O)--INVALID-LINK----INVALID-LINK----INVALID-LINK--C(=O)[O-].[Ca+2].O.O | |

| Appearance | White Solid | White Powder | [3][4] |

| Melting Point | >300°C | 118 °C (for a hydrate form) | [3][4] |

| Storage Temperature | -20°C | -20°C | [4][5] |

Spectroscopic Data (Predicted and Inferred)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts for D-Xylonic acid in D₂O are available and provide a basis for understanding the structure of the xylonate anion in solution. The coordination of the carboxylate and hydroxyl groups to the calcium ion in the salt form would be expected to cause slight shifts in the positions of the adjacent carbon and proton signals.

Table 2: Predicted ¹H NMR Chemical Shifts for D-Xylonic Acid in D₂O

| Atom | Chemical Shift (ppm) | Multiplicity |

| H2 | 4.12 | d |

| H3 | 3.77 | t |

| H4 | 3.72 | dd |

| H5a | 3.70 | dd |

| H5b | 3.65 | dd |

Table 3: Predicted ¹³C NMR Chemical Shifts for L-Xylonic Acid in D₂O [2] (Note: Data for D-Xylonic acid was not directly available, but L-Xylonic acid, its enantiomer, will have identical chemical shifts.)

| Atom | Chemical Shift (ppm) |

| C1 | 174.55 |

| C2 | 72.74 |

| C3 | 72.61 |

| C4 | 72.07 |

| C5 | 64.10 |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of D-Xylonic acid calcium salt is expected to be dominated by the vibrational modes of the hydroxyl and carboxylate groups. Based on studies of calcium carboxylates, the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) are particularly informative.

-

Asymmetric COO⁻ Stretch: Typically observed in the range of 1540-1575 cm⁻¹. The presence of a doublet in this region can indicate that the carboxylate groups are coordinated to the calcium ion in different modes (e.g., unidentate and bidentate). A singlet band around 1550 cm⁻¹ is often attributed to carboxylate groups in a bridging coordination mode.[6][7]

-

Symmetric COO⁻ Stretch: Expected in the 1400-1445 cm⁻¹ region.[8]

-

O-H Stretch: A broad band corresponding to the stretching of the multiple hydroxyl groups is expected in the region of 3000-3600 cm⁻¹.

Experimental Protocols

Preparation of D-Xylonic Acid Calcium Salt

1. Biological Production of D-Xylonic Acid:

D-Xylonic acid can be produced from D-xylose through fermentation using various microorganisms, such as Gluconobacter oxydans or genetically engineered Escherichia coli.[9][10] A general workflow for this process is outlined below.

A general procedure for the preparation of basic calcium salts of sugar acids involves treating a solution of the acid with calcium carbonate or calcium hydroxide.[11]

2. General Protocol for Calcium Salt Formation: [11][12]

-

Acid Solution Preparation: Prepare an aqueous solution of D-Xylonic acid. If starting from a fermentation broth, remove microbial cells by centrifugation or filtration.

-

Neutralization: Slowly add a slurry of calcium carbonate (CaCO₃) or calcium hydroxide (Ca(OH)₂) to the D-Xylonic acid solution with stirring. The pH of the solution should be monitored and adjusted to neutral or slightly basic to ensure complete salt formation.

-

Purification (Optional): The resulting solution of D-Xylonic acid calcium salt can be treated with activated carbon to remove colored impurities, followed by filtration.

-

Crystallization and Isolation: The calcium salt can be crystallized from the solution, often by the addition of a miscible organic solvent like ethanol to reduce its solubility. The precipitated crystals are then collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.

Analytical Methods for Quantification

1. High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID): [13][14]

This is a common method for the analysis of non-chromophoric compounds like sugars and sugar acids.

-

Column: A column suitable for the separation of organic acids and sugars, such as a Bio-Rad Aminex HPX-87H ion exclusion column.

-

Mobile Phase: An isocratic mobile phase, typically a dilute aqueous solution of sulfuric acid (e.g., 0.01 N H₂SO₄).

-

Flow Rate: A constant flow rate, for example, 0.6 mL/min.

-

Temperature: The column and detector are maintained at a constant temperature (e.g., 60-80°C) to ensure reproducible retention times.

-

Detection: Refractive Index Detector (RID).

-

Quantification: The concentration of D-Xylonic acid is determined by comparing the peak area in the sample chromatogram to a standard curve prepared with known concentrations of D-Xylonic acid.

2. Spectrophotometric Determination: [4]

A colorimetric method based on the periodate oxidation of α-hydroxy acids can be used for the high-throughput screening of D-Xylonic acid.

-

Oxidation: D-Xylonic acid is oxidized by periodic acid (HIO₄), leading to the stoichiometric formation of formaldehyde.

-

Colorimetric Reaction: The generated formaldehyde reacts with a Nash reagent (containing ammonium acetate, acetic acid, and acetylacetone) to produce a yellow-colored diacetyldihydrolutidine derivative.

-

Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 410 nm).

-

Quantification: The concentration of D-Xylonic acid is determined from a calibration curve prepared with standard solutions.

Biological Context: Metabolic Pathways

D-Xylonic acid is a key intermediate in the oxidative metabolism of D-xylose in various microorganisms. This pathway, often referred to as the xylose oxidative pathway, is an alternative to the more common pentose phosphate pathway for xylose utilization. Understanding this pathway is crucial for the biotechnological production of D-Xylonic acid.

The accumulation of D-Xylonic acid is often a target in metabolic engineering to produce this valuable chemical.[15] However, there is currently limited evidence to suggest a direct role for D-Xylonic acid or its calcium salt in specific cell signaling pathways beyond its role as a metabolic intermediate.

Conclusion

This technical guide has summarized the key aspects of the molecular structure of D-Xylonic acid calcium salt based on available data. While a definitive crystal structure from X-ray diffraction is not yet publicly available, the provided chemical, physical, and inferred spectroscopic properties, along with established production and analytical protocols, offer a solid foundation for researchers and professionals in drug development and other scientific fields. Future research focused on the experimental determination of the three-dimensional structure and a more in-depth exploration of its biological activities will further enhance our understanding and potential applications of this promising bio-based compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Bovine Metabolome Database: 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (BMDB0109671) [bovinedb.ca]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 10. High yield production of D-xylonic acid from D-xylose using engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 12. EP1328165B1 - Method for preparing calcium-supplemented beverages - Google Patents [patents.google.com]

- 13. Analysis of sugars, small organic acids, and alcohols by HPLC-RID [protocols.io]

- 14. researchgate.net [researchgate.net]

- 15. Understanding D-xylonic acid accumulation: a cornerstone for better metabolic engineering approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Occurrence of D-Xylonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-xylonic acid, a five-carbon sugar acid derived from the oxidation of D-xylose, is emerging as a significant platform chemical with diverse applications in the pharmaceutical, food, and construction industries. While its biotechnological production is a subject of intensive research, understanding its natural occurrence provides a crucial foundation for harnessing its potential. This technical guide delves into the natural biosynthesis of D-xylonic acid across various organisms, with a primary focus on microbial systems where it is most prominently found. This document provides a comprehensive overview of the metabolic pathways involved, quantitative data on its natural titers, and detailed experimental protocols for its detection and analysis.

Introduction

D-xylonic acid is a naturally occurring aldonic acid that serves as an intermediate in the metabolism of D-xylose, a major constituent of hemicellulose in plant biomass. Its versatile chemical structure allows it to be a precursor for various valuable compounds, including 1,2,4-butanetriol, and as a substitute for gluconic acid in numerous applications. The microbial world is the principal domain for the natural synthesis of D-xylonic acid, with numerous bacteria and archaea capable of its production. This guide explores the enzymatic pathways responsible for its formation and the physiological context of its presence in nature.

Natural Occurrence and Biosynthesis

The primary route for the natural synthesis of D-xylonic acid is the oxidation of D-xylose. This conversion is predominantly observed in a wide array of microorganisms.

Microbial Synthesis

Numerous bacterial and archaeal species are known to naturally produce D-xylonic acid. Notable producers include species from the genera Gluconobacter, Pseudomonas, Acetobacter, Aerobacter, and Erwinia. High extracellular concentrations of D-xylonic acid have been reported for bacteria like Gluconobacter oxydans and Pseudomonas putida.

The biosynthesis of D-xylonic acid in microorganisms proceeds through two main enzymatic pathways, differing in their cellular location and cofactor requirements.

-

Periplasmic Oxidation: In bacteria like Gluconobacter oxydans, the oxidation of D-xylose occurs in the periplasm. This pathway is catalyzed by a membrane-bound pyrroloquinoline quinone (PQQ)-dependent D-xylose dehydrogenase. This enzyme directly oxidizes D-xylose to D-xylonolactone, which then spontaneously or enzymatically (via a lactonase) hydrolyzes to D-xylonic acid.

-

Cytoplasmic Oxidation: In other microorganisms, the conversion of D-xylose to D-xylonic acid takes place in the cytoplasm. This pathway utilizes a soluble NAD(P)+-dependent D-xylose dehydrogenase to oxidize D-xylose to D-xylonolactone. Subsequently, a xylonolactonase hydrolyzes the lactone to D-xylonic acid.

Further metabolism of D-xylonic acid can proceed via the Weimberg or Dahms pathways, which are non-phosphorylative routes for D-xylose degradation.

Occurrence in Other Organisms

The natural occurrence of D-xylonic acid in plants, algae, animals, and humans is not as well-documented as in microorganisms. While D-xylose is a key component of plant hemicellulose, D-xylonic acid has been identified in the acid sulphite pulping liquor of hardwood, which is a product of industrial processing rather than a direct natural extract. In animal tissues, the enantiomer, L-xylonic acid, has been identified as a product of L-ascorbic acid (Vitamin C) catabolism. However, definitive evidence for the widespread natural presence of D-xylonic acid in these higher organisms is currently limited.

Signaling Pathways

While D-xylonic acid is primarily recognized as a metabolic intermediate, its accumulation can influence cellular signaling, particularly in microbial systems. The production of D-xylonic acid can lead to the acidification of the extracellular environment. This change in pH can trigger acid stress responses in bacteria. For instance, in engineered Escherichia coli, a pH-responsive genetic sensor involving the CadC transcription factor has been utilized to dynamically regulate D-xylonic acid accumulation, indicating an indirect link to acid-induced signaling pathways. There is currently no strong evidence to suggest that D-xylonic acid itself acts as a direct signaling molecule.

Quantitative Data

The concentration of naturally produced D-xylonic acid varies significantly among different microbial species and is influenced by culture conditions. The following tables summarize reported quantitative data for D-xylonic acid production in both native and engineered microorganisms.

Table 1: D-Xylonic Acid Production by Native Microbial Strains

| Microorganism | Substrate | Concentration (g/L) | Productivity (g/L/h) | Reference |

| Gluconobacter oxydans | D-xylose | - | ~2.0 | |

| Pseudoduganella danionis | 10 g/L D-xylose | 6.5 | - | |

| Burkholderia sacchari | Corn stover hydrolysate | 167 g/kg | - | |

| Zymomonas mobilis (engineered) | Sugarcane bagasse hydrolysate | 11.13 | 0.32 |

Table 2: D-Xylonic Acid Production by Engineered Microbial Strains

| Microorganism | Genetic Modification | Substrate | Concentration (g/L) | Productivity (g/L/h) | Reference |

| Escherichia coli W3110 | Overexpression of xylB from C. crescentus; deletion of xylose and xylonic acid catabolism pathways | 40 g/L D-xylose | 39.2 | 1.09 | |

| Saccharomyces cerevisiae | Expression of NAD+-dependent D-xylose dehydrogenase from C. crescentus | D-xylose | Comparable to G. oxydans | ~30% of G. oxydans | |

| Corynebacterium glutamicum ΔiolR | Non-recombinant mutant | D-xylose/D-glucose mixtures | - | up to 4 | |

| Zymomonas mobilis (engineered) | Expression of XDH from Paraburkholderia xenovorans | 54.27 g/L D-xylose | 56.44 | - |

Experimental Protocols

Accurate detection and quantification of D-xylonic acid are crucial for research and process development. The following are detailed methodologies for key experiments.

Fermentative Production of D-Xylonic Acid

This protocol is a general guideline for the production of D-xylonic acid using a microbial culture, such as Pseudoduganella danionis.

1. Media Preparation:

-

Prepare a minimal medium containing: 1 g/L D-xylose, 0.5 g/L MgSO₄·7H₂O, 1 g/L KH₂PO₄, 2 g/L K₂HPO₄, and 5 g/L (NH₄)₂SO₄.

-

Sterilize the medium by autoclaving.

2. Inoculum Preparation:

-

Grow a seed culture of the microorganism in a suitable broth (e.g., potato dextrose broth) for 24 hours until an optical density at 600 nm (OD₆₀₀) of 1.0 is reached.

3. Fermentation:

-

Inoculate the sterile minimal medium with 1% (v/v) of the seed culture in an Erlenmeyer flask.

-

Incubate the culture at 30°C with shaking at 180 rpm.

-

Withdraw samples aseptically at regular intervals for analysis.

Quantification of D-Xylonic Acid by HPLC

High-Performance Liquid Chromatography (HPLC) is a widely used method for the quantification of D-xylonic acid.

1. Sample Preparation:

-

Centrifuge the fermentation broth to remove microbial cells.

-

Filter the supernatant through a 0.2 µm syringe filter.

2. HPLC System and Conditions (Example):

-

HPLC System: A system equipped with a refractive index (RI) or UV detector.

-

Column: Phenomen

Biosynthesis of D-Xylonic Acid: A Technical Guide for Microbial Production

For Researchers, Scientists, and Drug Development Professionals

D-Xylonic acid, a versatile C5 platform chemical, is gaining significant attention as a bio-based alternative to petroleum-derived products. Its applications span the pharmaceutical, food, and polymer industries, driving research into efficient and sustainable microbial production methods. This technical guide delves into the core biosynthetic pathways of D-xylonic acid in microorganisms, providing a comprehensive overview of the metabolic routes, key enzymes, and production capabilities of both native and engineered microbes. This document is intended to serve as a valuable resource for researchers and professionals in the field of metabolic engineering and drug development.

Overview of D-Xylonic Acid Biosynthesis

Microorganisms primarily produce D-xylonic acid from D-xylose, a major component of lignocellulosic biomass, through an oxidative pathway. This process is a key part of the broader D-xylose metabolism in certain bacteria, archaea, and fungi.[1][2] The initial and most critical step is the oxidation of D-xylose to D-xylonolactone, which is then hydrolyzed to D-xylonic acid.[1]

Two main types of D-xylose dehydrogenases catalyze this initial oxidation:

-

Pyrroloquinoline quinone (PQQ)-dependent dehydrogenases: Found in the periplasm of bacteria like Gluconobacter oxydans, these enzymes are linked to the respiratory chain.[1]

-

NAD(P)+-dependent dehydrogenases: These cytoplasmic enzymes are found in various bacteria and archaea and have been extensively used in metabolic engineering.[1]

Following its synthesis, D-xylonic acid can be further metabolized through pathways such as the Weimberg and Dahms pathways, which lead to central metabolic intermediates.[2] For production purposes, metabolic engineering strategies often focus on maximizing the accumulation of D-xylonic acid by eliminating these downstream pathways.

Native Microbial Producers of D-Xylonic Acid

Several wild-type microorganisms are known to naturally produce D-xylonic acid. Among the most notable are bacteria from the genera Gluconobacter and Pseudomonas.

Gluconobacter oxydans is a prominent native producer, recognized for its high yields of D-xylonate from D-xylose.[1][3] This bacterium utilizes a periplasmic PQQ-dependent D-glucose dehydrogenase that also exhibits high activity towards D-xylose. The production is characterized by high efficiency, but can be sensitive to inhibitors present in lignocellulosic hydrolysates.[1][3]

Pseudomonas species also naturally produce D-xylonic acid.[1] Like G. oxydans, they employ a periplasmic PQQ-dependent dehydrogenase.

Table 1: D-Xylonic Acid Production in Native Microorganisms

| Microorganism | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |

| Gluconobacter oxydans | D-xylose | ~90 | >0.9 | ~2.0 | [1] |

| Pseudomonas putida | D-xylose | High | High | Not specified | [1] |

Engineered Microbial Systems for D-Xylonic Acid Production

Metabolic engineering has enabled the development of robust microbial cell factories for high-titer D-xylonic acid production. The primary strategy involves introducing a heterologous D-xylose dehydrogenase into a host organism and knocking out competing pathways for D-xylose and D-xylonic acid consumption.

Escherichia coli has been successfully engineered to produce D-xylonic acid. A common approach involves:

-

Disruption of the native D-xylose utilization pathway by deleting the genes for xylose isomerase (xylA) and xylulokinase (xylB).

-

Introduction of a potent NAD+-dependent D-xylose dehydrogenase, such as the one from Caulobacter crescentus.

-

Deletion of genes encoding D-xylonate dehydratase (yjhG, yagE) to prevent further metabolism of the product.[4][5]

Saccharomyces cerevisiae and Kluyveromyces lactis , well-established industrial yeast strains, have also been engineered for D-xylonic acid production.[1][3] The strategy is similar to that in E. coli, involving the expression of a heterologous D-xylose dehydrogenase.[1]

Table 2: D-Xylonic Acid Production in Engineered Microorganisms

| Microorganism | Genetic Modification | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |

| Escherichia coli W3110 | ΔxylA, ΔxylB, ΔyagE, ΔyjhG, +xylB (C. crescentus) | D-xylose (40 g/L) | 39.2 | 0.98 | 1.09 | [4][5] |

| Saccharomyces cerevisiae | +xylB (C. crescentus) | D-xylose | Comparable to G. oxydans | Not specified | ~30% of G. oxydans | [1][3] |

| Kluyveromyces lactis | +xylB (C. crescentus) | D-xylose | Not specified | Not specified | Not specified | [1] |

Biosynthetic Pathways and Key Enzymes

The core of D-xylonic acid biosynthesis revolves around a few key enzymatic steps. The primary pathways for both the production and subsequent catabolism are detailed below.

The Oxidative Pathway to D-Xylonic Acid

This pathway represents the direct conversion of D-xylose to D-xylonic acid.

Caption: The direct oxidative pathway from D-xylose to D-xylonic acid.

Further Metabolism of D-Xylonic Acid: The Weimberg and Dahms Pathways

In some microorganisms, D-xylonic acid is not the final product but an intermediate that is further catabolized. These pathways are important to consider for metabolic engineering, as their inactivation can lead to higher product accumulation.

References

- 1. Microbial d-xylonate production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Xylose metabolism - Wikipedia [en.wikipedia.org]

- 3. Microbial D-xylonate production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High yield production of d-xylonic acid from d-xylose using engineered Escherichia coli [agris.fao.org]

- 5. High yield production of D-xylonic acid from D-xylose using engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of D-Xylonic Acid Calcium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword

D-xylonic acid, a derivative of the pentose sugar xylose, and its salts are of increasing interest in various industrial and pharmaceutical applications. Understanding the solubility of its calcium salt (calcium D-xylonate) is a critical parameter for its formulation, delivery, and overall application efficacy. This technical guide provides a comprehensive overview of the current knowledge on the solubility of D-xylonic acid calcium salt and offers detailed experimental protocols for its determination in various solvents.

Current State of Solubility Data

Theoretical Considerations for Solubility

The solubility of a salt like calcium D-xylonate is influenced by several factors, including:

-

Solvent Polarity: As a salt of a polar organic acid, calcium D-xylonate is expected to have a higher solubility in polar solvents like water and lower solubility in non-polar organic solvents.

-

Temperature: The dissolution of most salts is an endothermic process, meaning solubility generally increases with temperature. However, this relationship must be determined empirically.

-

pH: The pH of the aqueous solution can influence the ionization state of the xylonic acid, which in turn can affect the solubility of its calcium salt.

-

Presence of Other Solutes: The common ion effect and the presence of other salts can either decrease or increase the solubility, respectively.

Experimental Protocols for Solubility Determination

To address the existing data gap, the following detailed experimental protocols are provided to enable researchers to accurately determine the solubility of D-xylonic acid calcium salt.

Method 1: Isothermal Shake-Flask Method

This is a widely accepted method for determining the equilibrium solubility of a compound in a specific solvent at a constant temperature.

3.1.1. Apparatus and Reagents:

-

D-Xylonic acid calcium salt (high purity)

-

Solvent of interest (e.g., deionized water, absolute ethanol, methanol)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC, IC, or a validated spectrophotometric method)

3.1.2. Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of D-xylonic acid calcium salt to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure equilibrium is reached from a state of supersaturation.

-

Equilibration: Place the sealed containers in the thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the samples to stand undisturbed at the experimental temperature for at least 24 hours to allow the excess solid to settle. Alternatively, centrifuge the samples at the experimental temperature to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or cooled to the experimental temperature) pipette. Immediately filter the aliquot using a syringe filter that has been pre-conditioned with the solution to prevent adsorption of the solute.

-

Dilution and Quantification: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method. Analyze the diluted sample using a validated analytical technique to determine the concentration of D-xylonic acid calcium salt.

-

Calculations: Calculate the solubility of the D-xylonic acid calcium salt in the chosen solvent at the specific temperature, typically expressed in g/L, mg/mL, or mol/L.

Method 2: Polythermal Method (Temperature Variation)

This method is useful for determining the temperature dependence of solubility.

3.2.1. Apparatus and Reagents:

-

Same as the Isothermal Shake-Flask Method

-

Jacketed glass reactor with a temperature controller and a stirring mechanism

-

Temperature probe

3.2.2. Procedure:

-

Preparation of a Saturated Solution at High Temperature: Prepare a saturated solution with excess solid at a relatively high temperature where the solubility is expected to be highest.

-

Controlled Cooling and Sampling: Gradually cool the solution at a slow, controlled rate while continuously stirring. At specific temperature intervals (e.g., every 5 °C), stop the cooling, allow the solution to equilibrate for a sufficient time, and then withdraw and filter a sample of the supernatant for analysis as described in the isothermal method.

-

Data Analysis: Plot the measured solubility as a function of temperature to obtain the solubility curve.

Analytical Method for Quantification

A robust and validated analytical method is crucial for accurate solubility determination. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Refractive Index Detector - RID, or a UV detector if the molecule has a chromophore) or Ion Chromatography (IC) are recommended for quantifying the concentration of xylonate in the saturated solution. A spectrophotometric assay based on periodate oxidation has also been described for the detection of D-xylonic acid.

Data Presentation

All quantitative solubility data should be summarized in a clear and structured table for easy comparison.

Table 1: Solubility of D-Xylonic Acid Calcium Salt in Various Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method |

| Data to be determined experimentally | |||

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of D-Xylonic acid calcium salt.

Caption: Experimental workflow for determining the solubility of D-Xylonic acid calcium salt.

Conclusion

While there is a current lack of publicly available quantitative data on the solubility of D-xylonic acid calcium salt, this guide provides the necessary theoretical framework and detailed experimental protocols for researchers to determine this vital parameter. The provided methodologies, when coupled with a validated analytical technique, will enable the generation of reliable solubility data, which is indispensable for the advancement of research and development involving this compound.

An In-depth Technical Guide to the Thermodynamic Properties of Calcium Xylonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium xylonate, the calcium salt of xylonic acid, is a compound of interest in various fields, including its potential use in pharmaceutical formulations and as a food additive. A thorough understanding of its thermodynamic properties is crucial for predicting its behavior in different environments, optimizing manufacturing processes, and ensuring the stability and bioavailability of products containing it. This technical guide outlines the key thermodynamic properties of interest, details the experimental protocols for their determination, and provides a framework for the analysis of calcium xylonate.

Physicochemical Properties of Calcium Xylonate

While extensive thermodynamic data is lacking, some fundamental physicochemical properties have been computed and are summarized in Table 1.

Table 1: Computed Physicochemical Properties of Calcium Xylonate

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈CaO₁₂ | [1][2] |

| Molecular Weight | 370.32 g/mol | [1][3] |

| Canonical SMILES | C(--INVALID-LINK--[O-])O)O">C@HO)O.C(--INVALID-LINK--[O-])O)O">C@HO)O.[Ca+2] | [1] |

| InChI Key | XAHGBSMZOUCKFJ-GUHQSNPFSA-L | [1] |

Key Thermodynamic Properties and Illustrative Data

The thermodynamic properties of a compound like calcium xylonate dictate its solubility, stability, and reaction kinetics. The following sections describe these properties and present illustrative data from other calcium hydroxycarboxylates, such as calcium lactate and calcium gluconate, to provide a comparative context.

Solubility and Dissolution Thermodynamics

The solubility of calcium xylonate is a critical parameter for its application in aqueous systems. The dissolution process is governed by thermodynamic principles, including enthalpy, entropy, and Gibbs free energy of dissolution. The dissolution of similar calcium salts is often an endothermic and entropy-driven process[4].

Table 2: Illustrative Solubility and Thermodynamic Parameters of Dissolution for Calcium Hydroxycarboxylates

| Compound | Solubility at 25°C ( g/100 mL) | ΔH°sol (kJ/mol) | ΔS°sol (J/mol·K) | ΔG°sol (kJ/mol) |

| Calcium Lactate | 6.49 ± 0.08 | > 0 (endothermic) | > 0 | < 0 (favorable) |

| Calcium Gluconate | 3.64 ± 0.03 | > 0 (endothermic) | > 0 | < 0 (favorable) |

| Calcium Xylonate | Data not available | To be determined | To be determined | To be determined |

| Source: Adapted from experimental data on calcium lactate and calcium gluconate[4]. |

Enthalpy of Formation, Entropy, and Gibbs Free Energy of Formation

The standard enthalpy of formation (ΔH°f), standard molar entropy (S°), and standard Gibbs free energy of formation (ΔG°f) are fundamental thermodynamic quantities that describe the energy changes associated with the formation of a compound from its constituent elements in their standard states. These values are essential for calculating the thermodynamics of reactions involving calcium xylonate.

Table 3: Illustrative Standard Thermodynamic Properties of Formation

| Compound | ΔH°f (kJ/mol) | S° (J/mol·K) | ΔG°f (kJ/mol) |

| Calcium Carbonate (Calcite) | -1206.9 | 92.9 | -1129.1 |

| Calcium Hydroxide | -986.09 | 83.39 | -898.49 |

| Calcium Xylonate | Data not available | To be determined | To be determined |

| Source: Data for calcium carbonate and calcium hydroxide are well-established and provided for comparison[5][6]. |

Experimental Protocols for Determining Thermodynamic Properties

The following are detailed methodologies for key experiments to determine the thermodynamic properties of calcium xylonate.

Thermal Gravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of calcium xylonate.

Methodology:

-

A small sample (5–7 mg) of calcium xylonate is placed in an alumina sample pan.

-

The sample is heated under a constant nitrogen flow from room temperature to a higher temperature (e.g., 300°C) at a controlled heating rate.

-

The mass of the sample is continuously monitored as a function of temperature.

-

An empty sample pan is used as a reference to ensure accurate mass measurements.

-

The resulting TGA curve (mass vs. temperature) reveals the temperatures at which decomposition occurs and the corresponding mass loss[7].

Differential Scanning Calorimetry (DSC)

Objective: To measure heat flow associated with phase transitions and chemical reactions as a function of temperature.

Methodology:

-

A small, accurately weighed sample of calcium xylonate is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

Both pans are heated or cooled at a constant rate in a controlled atmosphere.

-

The difference in heat flow to the sample and reference is measured as a function of temperature.

-

The resulting DSC curve can be used to determine melting points, glass transitions, and enthalpies of phase transitions and reactions.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamics of binding interactions and dissolution.

Methodology:

-

A solution of calcium xylonate is placed in the sample cell of the calorimeter.

-

A titrant (e.g., a complexing agent or solvent) is injected into the sample cell in small, precise aliquots.

-

The heat change associated with each injection is measured.

-

The data is plotted as heat change per injection versus the molar ratio of the reactants.

-

The resulting isotherm can be fitted to a binding model to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

Solution Calorimetry

Objective: To determine the enthalpy of dissolution.

Methodology:

-

A known amount of solvent (e.g., water) is placed in a reaction vessel within a calorimeter at a constant temperature.

-

A precisely weighed sample of calcium xylonate is introduced into the solvent.

-

The temperature change of the solution upon dissolution is measured.

-

The enthalpy of dissolution is calculated from the temperature change, the heat capacity of the system, and the amount of substance dissolved[8]. A Calvet-type calorimeter is often employed for such measurements[9][10].

Visualizing Experimental Workflows

The following diagram illustrates a general workflow for the characterization of the thermodynamic properties of a compound like calcium xylonate.

Caption: General experimental workflow for determining the thermodynamic properties of calcium xylonate.

Conclusion

While specific thermodynamic data for calcium xylonate is currently sparse, this guide provides a comprehensive overview of the necessary experimental and analytical framework for its determination. By employing the detailed protocols for techniques such as TGA, DSC, ITC, and solution calorimetry, researchers can systematically investigate the thermodynamic properties of calcium xylonate. The illustrative data from analogous calcium carboxylates serves as a valuable benchmark for these future studies. A thorough understanding of these properties will be instrumental in advancing the research and development of products containing calcium xylonate, particularly in the pharmaceutical and food industries.

References

- 1. Calcium xylonate | C10H18CaO12 | CID 129689734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. D-Xylonic acid calcium salt hydrate | 72656-08-7 | MX07382 [biosynth.com]

- 4. Thermodynamic insights into the interplay between calcium and iron(ii) hydroxycarboxylates: impacts on solubility, speciation, and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]

- 6. Calcium hydroxide (data page) - Wikipedia [en.wikipedia.org]

- 7. libjournals.unca.edu [libjournals.unca.edu]

- 8. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. matec-conferences.org [matec-conferences.org]

A Comprehensive Technical Review of D-Xylonic Acid and Its Salts for Researchers and Drug Development Professionals

An In-depth Guide to the Production, Properties, and Applications of a Versatile Bio-based Platform Chemical

Introduction

D-xylonic acid, a five-carbon sugar acid derived from the oxidation of D-xylose, is increasingly recognized as a key bio-based platform chemical with wide-ranging applications across the pharmaceutical, food, and polymer industries.[1][2] Its salts, such as sodium and calcium xylonate, also possess unique properties that make them valuable in various formulations. This technical guide provides a comprehensive literature review of D-xylonic acid and its salts, focusing on production methodologies, physicochemical properties, biological significance, and key applications relevant to researchers, scientists, and drug development professionals.

Physicochemical Properties of D-Xylonic Acid and Its Salts

D-xylonic acid (C₅H₁₀O₆) is a colorless, water-soluble solid.[3] In aqueous solutions, it exists in equilibrium with its lactone form. The properties of D-xylonic acid and its common salts are crucial for their application in various fields.

| Property | D-Xylonic Acid | Sodium Xylonate | Calcium Xylonate |

| Molecular Formula | C₅H₁₀O₆[4] | C₅H₉NaO₆[5] | C₁₀H₁₈CaO₁₂[6] |

| Molecular Weight | 166.13 g/mol [4] | 188.11 g/mol [5] | 370.32 g/mol [6] |

| Appearance | White crystalline powder[3] | - | - |

| Melting Point | 120–122 °C[3] | - | - |

| Solubility | Readily soluble in water[3] | Soluble in water | - |

| pKa | ~3.6 (estimated for similar sugar acids) | - | - |

| Optical Rotation | [α]/D +18±2° in H₂O (for lithium salt)[7] | - | - |

Production of D-Xylonic Acid

The production of D-xylonic acid can be achieved through both biotechnological and chemical methods. Biotechnological routes are favored for their sustainability and specificity.

Biotechnological Production

Microbial fermentation is the most common method for producing D-xylonic acid. Several microorganisms, both native and genetically engineered, are capable of converting D-xylose to D-xylonic acid.

Table of Microbial Production of D-Xylonic Acid

| Microorganism | Strain | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |

| Escherichia coli | Engineered W3110 | 39.2 | 0.98 | 1.09 | [8][9] |

| Pseudoduganella danionis | Wild Type | 6.5 | 0.65 | - | [1] |

| Gluconobacter oxydans | Wild Type | - | High | - | [1] |

| Saccharomyces cerevisiae | Engineered | - | - | - | [1] |

This protocol is based on the work by Liu et al. (2012), where an engineered E. coli W3110 was used for high-yield production of D-xylonic acid.[8][9]

1. Strain Construction:

-

The native D-xylose catabolism pathway is blocked by disrupting the xylose isomerase (XI) and xylulokinase (XK) genes.

-

The native D-xylonic acid catabolism pathway is blocked by disrupting the xylonic acid dehydratase genes (yagE and yjhG).

-

A D-xylose dehydrogenase gene from Caulobacter crescentus is introduced and overexpressed.[8][9]

2. Fermentation:

-

Medium: M9 minimal medium supplemented with 40 g/L D-xylose.

-

Inoculum: A 5% (v/v) inoculum of an overnight culture of the engineered E. coli strain.

-

Conditions: Fermentation is carried out in a bioreactor at 37°C with controlled pH (typically around 7.0) and aeration.

-

Duration: Approximately 36 hours.

3. Downstream Processing and Purification:

-

Cell Removal: The fermentation broth is centrifuged to remove bacterial cells.

-

Purification: The supernatant containing D-xylonate can be purified using methods like precipitation (e.g., as calcium xylonate), ion-exchange chromatography, or electrodialysis.[3]

Enzymatic Synthesis

An alternative to whole-cell fermentation is the use of isolated enzymes for the conversion of D-xylose to D-xylonic acid. This approach can offer high specificity and simplified downstream processing.

This protocol is based on the multi-enzyme system described by Pezzotti et al. (2019).[6]

1. Enzyme System:

-

Primary Enzyme: D-xylose dehydrogenase (XDH) from Caulobacter crescentus (overexpressed and used as a cell-free extract).[6]

-

Cofactor Regeneration: Alcohol dehydrogenase (ADH) is used to regenerate NAD⁺ from NADH, with acetaldehyde as the sacrificial substrate.

2. Reaction Conditions:

-

Buffer: 10 mM NH₄HCO₃ buffer, pH 8.0.

-

Substrates: D-xylose (e.g., 220 mM) and acetaldehyde (1.5 equivalents).

-

Cofactor: Catalytic amount of NAD⁺ (e.g., 0.33 mM).

-

Enzymes: Cell-free extract containing XDH and a suitable amount of ADH.

-

pH Control: The pH is maintained at 8.0 by the continuous addition of NaOH.

-

Temperature: Room temperature.

3. Product Isolation:

-

The volatile buffer and byproducts (ethanol) are removed by evaporation.

-

The remaining solution contains sodium D-xylonate.

Metabolic and Signaling Pathways

The primary metabolic route for the microbial production of D-xylonic acid from D-xylose is the xylose oxidative pathway.

Caption: Simplified metabolic pathway for the conversion of D-xylose to D-xylonic acid.

In some engineered microorganisms, the accumulation of D-xylonic acid can lead to a drop in pH, which in turn can trigger stress responses and affect cell growth and productivity.[10] Research has focused on developing pH-responsive genetic sensors to dynamically control the expression of genes in the xylose oxidative pathway, thereby preventing excessive accumulation of D-xylonic acid.[11] For instance, in E. coli, the acid-induced promoter PcadBA can be used to regulate the expression of xylose dehydrogenase in response to changes in extracellular pH.[11]

Caption: Logical relationship of a pH-responsive sensor for regulating XDH expression.

Applications in Research and Drug Development

D-xylonic acid and its salts have several properties that make them attractive for pharmaceutical and research applications.

As a Building Block for Polymers

D-xylonic acid's multiple hydroxyl groups and a carboxylic acid function make it a versatile monomer for the synthesis of biodegradable polyesters and polyamides.[12] These polymers have potential applications in drug delivery systems, medical implants, and biodegradable packaging.

The synthesis of polyesters can be achieved through the polycondensation of D-xylonic acid (or its derivatives) with diols. Similarly, polyamides can be synthesized by reacting D-xylonic acid derivatives with diamines.

References

- 1. WO2020087035A2 - Polyesters, polymer compositions, and methods of using thereof - Google Patents [patents.google.com]

- 2. D-Xylonic Acid|High-Purity Platform Chemical [benchchem.com]

- 3. Xylonic acid - Wikipedia [en.wikipedia.org]

- 4. D-xylonic acid | C5H10O6 | CID 6602431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sodium xylonate | C5H9NaO6 | CID 134613108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Calcium xylonate | C10H18CaO12 | CID 129689734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. D-Xylonic acid CAS No. 526-91-0 Sigma Aldrich [sigmaaldrich.com]

- 8. US5962624A - Enzymatic synthesis of polyesters - Google Patents [patents.google.com]

- 9. research.manchester.ac.uk [research.manchester.ac.uk]

- 10. GRAS Notices [hfpappexternal.fda.gov]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Quantification of D-Xylonic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: D-xylonic acid is a valuable platform chemical and a key intermediate in various biotechnological and pharmaceutical processes. Accurate and reliable quantification of D-xylonic acid is crucial for monitoring production, optimizing fermentation processes, and for quality control. These application notes provide detailed protocols for the primary analytical methods used for D-xylonic acid quantification: High-Performance Liquid Chromatography (HPLC), Enzymatic Assays, and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of D-xylonic acid in various sample matrices, particularly fermentation broths. The choice of column, detector, and mobile phase is critical for achieving optimal separation from other components like D-xylose and other organic acids.

Quantitative Data Summary

| Method | Column | Mobile Phase | Detector | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| UHPLC-ELS | Amide | Acetonitrile/Water Gradient | Evaporative Light Scattering (ELS) | 0.2–7.0 g/L | - | - | [1] |

| HPAE-PAD | CarboPac™ PA10 | 100 mM NaOH | Pulsed Amperometric Detection (PAD) | - | - | - | [2] |

| HPLC-RI/UV | Aminex HPX-87H | 5 mM H₂SO₄ | Refractive Index (RI) and UV (210 nm) | - | - | - | [1][3] |

| HPLC-DAD | C18 | Sodium Phosphate Buffer/Acetonitrile Gradient | Diode Array Detector (DAD) | - | - | - | [4] |

Note: Quantitative data such as LOD and LOQ are not always reported in the literature and may need to be determined empirically for specific applications.

Experimental Protocols

This method is rapid and suitable for the analysis of D-xylonate in fermentation samples, offering good separation from other metabolites.[1]

A. Sample Preparation:

-

Centrifuge the fermentation sample to pellet cells.

-

Filter the supernatant through a 0.22 µm syringe filter.[3]

B. Instrumentation and Conditions:

-

Column: Amide column

-

Mobile Phase:

-

A: Acetonitrile

-

B: Water

-

-

Flow Rate: As per instrument guidelines

-

Detector: Evaporative Light Scattering (ELS) Detector

-

Injection Volume: 20 µL[1]

C. Chromatographic Procedure:

-

Equilibrate the column with 100% Mobile Phase A for 20 minutes, followed by 5 minutes with 100% Mobile Phase B to reduce variability in retention times.[1]

-

Inject the prepared sample.

-

Run a suitable gradient program to achieve separation. A typical run time is around 12 minutes.[1]

D. Quantification:

-

Prepare a standard curve by injecting known concentrations of D-xylonic acid.

-

The dynamic range for quantification is typically between 0.2 and 7.0 g/L.[1]

This method provides high sensitivity and is well-suited for the simultaneous determination of xylose and xylonic acid.[2]

A. Sample Preparation:

-

Filter the sample through a 0.22 µm membrane.[2]

B. Instrumentation and Conditions:

-

Guard Column: CarboPac PA-10 Guard (2 mm × 50 mm)[2]

-

Analytical Column: CarboPac PA-10 Anion-Exchange Analytical Column (2 mm × 250 mm)[2]

-

Column Temperature: 30°C[2]

-

Mobile Phase: 100 mM NaOH[2]

-

Flow Rate: 0.3 mL/min[2]

-

Injection Volume: 10 µL[2]

-

Detector: Pulsed Amperometric Detector (PAD)

C. Chromatographic Procedure:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the prepared sample.

D. Quantification:

-

Construct a standard curve using a series of D-xylonic acid standard solutions.

Workflow Diagram

References

- 1. tandfonline.com [tandfonline.com]

- 2. Frontiers | Optimization of Specific Productivity for Xylonic Acid Production by Gluconobacter oxydans Using Response Surface Methodology [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. Xylonic Acid Analysis Service - Creative Biolabs [creative-biolabs.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of D-Xylonic Acid Calcium Salt

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Xylonic acid, a derivative of xylose, is a valuable platform chemical with applications in the food, pharmaceutical, and biopolymer industries. Accurate and reliable quantification of D-Xylonic acid is crucial for monitoring its production, assessing purity, and for various research and development purposes. This document provides detailed protocols for the analysis of D-Xylonic acid calcium salt using High-Performance Liquid Chromatography (HPLC). While the methods detailed below analyze for the D-xylonate anion, they are suitable for the quantification of D-Xylonic acid from its calcium salt form. Appropriate sample preparation, including dissolution and filtration, is essential for accurate analysis.

Experimental Protocols

Several HPLC-based methods are available for the analysis of D-Xylonic acid. The choice of method may depend on the sample matrix, available equipment, and the specific requirements of the analysis, such as the need to separate D-Xylonic acid from other components like sugars.

Method 1: Ultra-High Performance Liquid Chromatography with Evaporative Light Scattering Detection (UHPLC-ELS)

This method is rapid and suitable for the analysis of fermentation samples where D-Xylonic acid needs to be separated from other polar compounds.[1]

-

Sample Preparation: Dissolve the D-Xylonic acid calcium salt in ultra-pure water. Filter the sample through a 0.2 µm filter prior to injection.[1] Dilute as necessary to fall within the dynamic range of the method.

-

Instrumentation: A UHPLC system equipped with an evaporative light scattering detector (ELSD).

-

Chromatographic Conditions:

-

Column: Waters UPLC BEH Amide column (2.1 × 100 mm, 1.7 µm) with a Waters Vanguard BEH Amide guard column.[1]

-

Mobile Phase: A gradient elution with solvent A (50/50 acetonitrile/water with 10 mM ammonium acetate, pH 9.0) and solvent B (95/5 acetonitrile/water with 10 mM ammonium acetate, pH 9.0).[1]

-

Flow Rate: 0.4 mL/min.[1]

-

Column Temperature: 50°C.[1]

-

Injection Volume: 0.8 µL.[1]

-

-

ELS Detector Settings: The evaporation of the mobile phase in the ELS detector should be optimized to minimize baseline noise, especially with the water-rich mobile phase at the end of the gradient.[1]

Method 2: HPLC with Ion Exclusion Chromatography and UV/RI Detection

This is a widely used method for the analysis of organic acids and is suitable for separating D-Xylonic acid from sugars.[1]

-

Sample Preparation: Dissolve the D-Xylonic acid calcium salt in the mobile phase (5 mM H₂SO₄). Filter the sample through a 0.2 µm filter before injection.

-

Instrumentation: An HPLC system equipped with Ultraviolet (UV) and Refractive Index (RI) detectors.

-

Chromatographic Conditions:

Method 3: HPLC with Organic Acid Column and RI Detection

This method is specific for the detection of D-Xylonic acid.

-

Sample Preparation: Dissolve the D-Xylonic acid calcium salt in 0.01 N H₂SO₄. Filter the samples using 0.2 µM filters for analysis.[2]

-

Instrumentation: An HPLC system with an RI Detector.

-

Chromatographic Conditions:

Method 4: High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

This method allows for the simultaneous determination of xylose and D-Xylonic acid.[3][4]

-

Sample Preparation: Filter samples through a 0.22 µm membrane before injection.[3][4]

-

Instrumentation: A high-performance anion exchange chromatography system with a pulsed amperometric detector.

-

Chromatographic Conditions:

Data Presentation

Table 1: Summary of HPLC Methods and Chromatographic Conditions.

| Parameter | Method 1 (UHPLC-ELS)[1] | Method 2 (HPLC-UV/RI)[1] | Method 3 (HPLC-RI)[2] | Method 4 (HPAE-PAD)[3][4] |

| Column | Waters UPLC BEH Amide (2.1x100mm, 1.7µm) | Aminex HPX-87H (300x7.8mm, 9µm) | Phenomenex Organic Acid (250x4.6mm, 5µm) | CarboPac™ PA10 (2x250mm) |

| Mobile Phase | Gradient with Acetonitrile/Water/Ammonium Acetate | Isocratic with 5 mM H₂SO₄ | Isocratic with 0.01 N H₂SO₄ | Isocratic with 100 mM NaOH |

| Flow Rate | 0.4 mL/min | 0.6 mL/min | 0.6 mL/min | 0.3 mL/min |

| Temperature | 50°C | 60°C | 50°C | 30°C |

| Injection Vol. | 0.8 µL | 20 µL | Not Specified | 10 µL |

| Detector | ELS | UV (210 nm) & RI | RI | PAD |

Table 2: Quantitative Data for UHPLC-ELS Method.

| Parameter | Value |

| Dynamic Range | 0.2–7.0 g/L[1] |

| Limit of Detection (LOD) | 0.09 ± 0.03 g/L[1] |

| Limit of Quantification (LOQ) | 0.17 ± 0.05 g/L[1] |

Mandatory Visualization

Caption: Experimental workflow for HPLC analysis of D-Xylonic acid calcium salt.

References

- 1. tandfonline.com [tandfonline.com]

- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 3. Frontiers | Optimization of Specific Productivity for Xylonic Acid Production by Gluconobacter oxydans Using Response Surface Methodology [frontiersin.org]

- 4. Optimization of Specific Productivity for Xylonic Acid Production by Gluconobacter oxydans Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Characterization of D-Xylonic Acid Calcium Salt using NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed guide on the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization and quality control of D-Xylonic acid calcium salt. This document outlines the necessary protocols for sample preparation, data acquisition, and interpretation.

Introduction

D-Xylonic acid, a sugar acid derived from xylose, and its salts are of increasing interest in the pharmaceutical and food industries for their potential applications as biodegradable chelating agents, builders, and precursors for chemical synthesis. Accurate and comprehensive characterization of these compounds is crucial for quality control and regulatory purposes. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure, conformation, and purity of a sample. This application note describes the use of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy for the characterization of D-Xylonic acid calcium salt in an aqueous solution.

Data Presentation